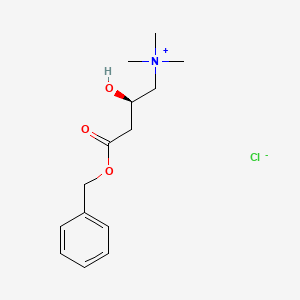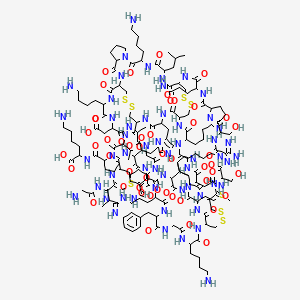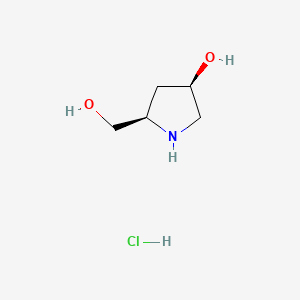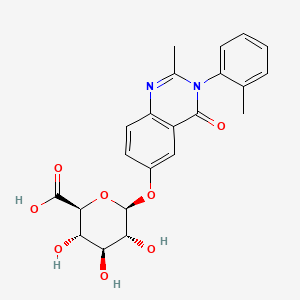
(+)-Carnitine Benzyl Ester Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Carnitine Benzyl Ester Chloride is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. The benzyl ester form of carnitine is often used in research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Carnitine Benzyl Ester Chloride typically involves the esterification of carnitine with benzyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
Carnitine+Benzyl AlcoholAcid Catalyst(+)-Carnitine Benzyl Ester+Water
Common acid catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Carnitine Benzyl Ester Chloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carnitine and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carnitine and benzyl alcohol.
Reduction: Carnitine and benzyl alcohol.
Substitution: Various substituted carnitine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(+)-Carnitine Benzyl Ester Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other carnitine derivatives.
Biology: Studied for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.
Industry: Used in the production of pharmaceuticals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (+)-Carnitine Benzyl Ester Chloride involves its conversion to carnitine in the body. Carnitine plays a crucial role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The benzyl ester form is thought to enhance the bioavailability of carnitine, allowing for more efficient uptake and utilization by cells.
Comparación Con Compuestos Similares
Similar Compounds
Carnitine: The parent compound, involved in fatty acid metabolism.
Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced neuroprotective properties.
Propionyl-L-Carnitine: A propionylated form of carnitine with potential cardiovascular benefits.
Uniqueness
(+)-Carnitine Benzyl Ester Chloride is unique due to its esterified form, which may offer advantages in terms of bioavailability and stability compared to other carnitine derivatives. Its benzyl group also allows for further chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
[(2R)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQGGDOPWFPBS-BTQNPOSSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)


![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)


![3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one](/img/structure/B585802.png)



![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)

